molecular formula C19H18N4S2 B12128894 4-amino-3-(4-ethylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

4-amino-3-(4-ethylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

Cat. No.: B12128894
M. Wt: 366.5 g/mol
InChI Key: SEJNATUFKJGABM-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a benzimidazole moiety, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and benzimidazole intermediates, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-amino-3-(4-ethylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into drugs for treating infections, cancer, or other diseases.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism by which 4-amino-3-(4-ethylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity could result from binding to bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione
  • 4-amino-3-(4-chlorophenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

Uniqueness

Compared to similar compounds, 4-amino-3-(4-ethylphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione stands out due to the ethyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall properties, making it unique in its class.

Properties

Molecular Formula

C19H18N4S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-amino-3-(4-ethylphenyl)-5-(1-methylbenzimidazol-2-yl)-1,3-thiazole-2-thione

InChI

InChI=1S/C19H18N4S2/c1-3-12-8-10-13(11-9-12)23-17(20)16(25-19(23)24)18-21-14-6-4-5-7-15(14)22(18)2/h4-11H,3,20H2,1-2H3

InChI Key

SEJNATUFKJGABM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4N3C)N

Origin of Product

United States

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